molecular formula C18H27ClN2O B1276377 N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride CAS No. 98608-59-4

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride

Cat. No.: B1276377
CAS No.: 98608-59-4
M. Wt: 322.9 g/mol
InChI Key: GPYVJSNBBPAWLD-RVDQCCQOSA-N
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Description

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride, more commonly known in research circles as 2-methyl AP-237, is a synthetic compound belonging to the cinnamylpiperazine class of opioids. It is structurally characterized by a piperazine core and a cinnamyl moiety, distinguishing it from other synthetic opioid classes like fentanyl analogues. This compound has emerged as a subject of interest in pharmacological and toxicological research following the scheduling of fentanyl-related substances. Studies have identified it as a potent agonist of the μ-opioid receptor (MOR). In vitro β-arrestin-2 recruitment assays have demonstrated that 2-methyl AP-237 has a marked efficacy in activating the MOR, with a profile that is distinct from, though less efficacious than, fentanyl. Its primary research application is in the scientific investigation of the structure-activity relationships of non-fentanyl opioid compounds, their signaling pathways, and their pharmacological effects. Furthermore, this compound is of significant interest in forensic toxicology. Analytical characterization and confirmations using techniques such as liquid chromatography tandem mass spectrometry (LC-MS/MS) are conducted to identify and quantify 2-methyl AP-237 in antemortem and postmortem biological samples. Its detection in casework, often at concentrations ranging from hundreds to thousands of ng/mL in postmortem blood, underscores its relevance in understanding the public health impact of novel synthetic opioids (NSOs) and in the analysis of substance-related fatalities. Research indicates that tolerance and physical dependence can develop rapidly with this class of compound, and its effects can be reversed by opioid receptor antagonists like naloxone, further confirming its mechanism of action.

Properties

IUPAC Name

1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYVJSNBBPAWLD-RVDQCCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98608-59-4
Record name Methyl-ap-237 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098608594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL-AP-237 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VID4TX8798
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of Cinnamyl-Piperazine Intermediate

  • Starting Material: 34.6 g (0.2 mol) of 2-methyl-piperazine dihydrochloride.
  • Solvent: 200 ml of isopropanol.
  • Apparatus: 500 ml three-neck flask equipped with a magnetic stirrer, reflux condenser with CaCl2 plug, thermometer, and dropping funnel.
  • Procedure:
    • Suspend 2-methyl-piperazine dihydrochloride in isopropanol under strong agitation at ambient temperature until complete dissolution (~1 hour).
    • Heat the solution to 65°C.
    • Add 32 g (0.2 mol) of 95% cinnamyl chloride dissolved in 50 ml isopropanol dropwise over 20 minutes under strong agitation.
    • Maintain agitation at 65°C for 45 minutes, then continue stirring at ambient temperature for 12 hours.
    • A suspension forms, which is filtered to remove unreacted 2-methyl-piperazine dihydrochloride.
    • The filtrate is evaporated under reduced pressure to dryness.
    • The residue is taken up in benzene and water, acidified to pH 1.5 with concentrated hydrochloric acid, and agitated for 15 minutes.
    • Phases are separated; the aqueous phase is basified to pH 11 with 10% sodium hydroxide solution.
    • Extract the aqueous phase three times with benzene.
    • Pool the organic phases, dry over anhydrous sodium sulfate, and filter to obtain the cinnamyl-piperazine intermediate in solution.

Acylation with Butyryl Chloride

  • Reagents: 18.2 g (0.18 mol) of triethylamine and 18.1 g (0.17 mol) of butyryl chloride.
  • Procedure:
    • Add triethylamine to the cinnamyl-piperazine solution under strong agitation.
    • Drip in butyryl chloride while maintaining the reaction temperature below 25°C over approximately 15 minutes.
    • Stir the reaction mixture at ambient temperature for 12 hours.
    • Add 100 ml of cold water and acidify the mixture to pH 1.5 with concentrated hydrochloric acid.
    • A rubbery precipitate forms, which is filtered, washed with benzene, and dried under vacuum at 50°C.
    • The product is crystallized from acetonitrile to yield the pure N-butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride.

Reaction Conditions and Yields

Step Reagents/Conditions Time Temperature Yield/Notes
Dissolution of 2-methyl-piperazine dihydrochloride 200 ml isopropanol, strong agitation ~1 hour Ambient Complete dissolution
Addition of cinnamyl chloride 32 g cinnamyl chloride in 50 ml isopropanol 20 minutes 65°C Followed by 45 min at 65°C and 12 h at ambient
Filtration of solid residue Vacuum filtration - Ambient 31 g pure 2-methyl-piperazine dihydrochloride recovered
Acid-base extraction Acidify to pH 1.5, then basify to pH 11 15 minutes agitation Ambient Organic phase extraction with benzene
Acylation with butyryl chloride Triethylamine and butyryl chloride 15 min addition + 12 h stirring <25°C during addition, ambient after Rubber-like precipitate formed
Product isolation Filtration, washing, drying, crystallization - 50°C drying, crystallization from acetonitrile Pure white product obtained

Analytical and Research Findings on Preparation

  • The multi-step synthesis is optimized to avoid side reactions and ensure high purity.
  • The use of anhydrous conditions and controlled temperature during acylation prevents hydrolysis of butyryl chloride.
  • Acid-base extraction steps are crucial for separating intermediates and removing impurities.
  • The final hydrochloride salt form is obtained by acidifying the reaction mixture, which aids in precipitation and purification.
  • Crystallization from acetonitrile provides a pure, stable product suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyryl or cinnamyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyryl-N’-cinnamyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological/Metabolic Insights References
N-Butyryl-N'-cinnamyl-2-methylpiperazine HCl C₁₈H₂₆ClN₂O 322.9 Butyryl, cinnamyl, 2-methylpiperazine Internationally controlled; potential CNS activity
N-tert-butyl-2-piperazin-1-yl-acetamide HCl C₁₁H₂₂ClN₃O 263.8 tert-butyl, acetamide High lipophilicity; likely CNS-targeting
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide C₂₃H₂₂ClN₅O₂ 435.9 Chlorobenzyl, naphthylmethylene Hydrazide group may confer chelation or antimicrobial properties
N-Nitroso-N'-methylpiperazine C₅H₁₀N₄O 142.16 Nitroso, methyl Cytochrome P-450-mediated mutagenic activation
N-(p-Methoxyphenyl)piperazine HCl C₁₁H₁₇ClN₂O 228.7 p-Methoxyphenyl Anxiolytic or antidepressant potential
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N,N-diphenylacetamide C₂₅H₂₆ClN₃O 419.95 Chloro-methylphenyl, diphenylacetamide Dopamine receptor modulation inferred from structural motifs

Metabolic and Toxicological Profiles

  • N-Nitroso-N'-methylpiperazine: Metabolized by cytochrome P-450 into mutagenic azoxy derivatives, highlighting the risks associated with nitroso groups .
  • The cinnamyl group in the target compound may undergo oxidative metabolism, but its aromatic structure could stabilize against rapid degradation .
  • N-(p-Methoxyphenyl)piperazine HCl : The methoxy group enhances metabolic stability compared to unsubstituted phenylpiperazines, suggesting that the target’s cinnamyl group may similarly resist hepatic clearance .

Pharmacological Implications

  • Lipophilicity and Bioavailability : The tert-butyl group in N-tert-butyl-2-piperazin-1-yl-acetamide HCl increases lipophilicity, favoring blood-brain barrier penetration . The target compound’s cinnamyl group may confer similar advantages, albeit with added steric bulk that could influence receptor binding.
  • Receptor Targeting : Diphenylacetamide and chlorobenzyl substituents (e.g., in ) are associated with dopamine receptor antagonism, whereas the cinnamyl group in the target compound may interact with serotonin or opioid receptors, common among controlled piperazines .

Biological Activity

N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride (N-BCMH) is a synthetic compound with significant biological activity, particularly noted for its analgesic properties. This article explores its mechanisms of action, biological effects, and potential applications in medicine and research.

Chemical Structure and Properties

N-BCMH is a derivative of 2-methylpiperazine, characterized by the addition of a butyryl group and a cinnamyl group. Its chemical formula is C18H27ClN2OC_{18}H_{27}ClN_2O, and it exists as a hydrochloride salt, which enhances its solubility and bioactivity. The structural components are as follows:

  • 2-Methylpiperazine Ring : A six-membered heterocyclic structure containing nitrogen, known for interacting with various biological receptors.
  • Butyryl Group : Influences the compound's lipophilicity and pharmacokinetics.
  • Cinnamyl Group : Contributes to unique chemical properties and potential receptor interactions.

N-BCMH primarily acts as an agonist at the μ-opioid receptor, which is crucial for its analgesic effects. The binding to this receptor initiates downstream signaling pathways that lead to pain relief. Additionally, N-BCMH may interact with other neurotransmitter systems, including dopamine and serotonin pathways, suggesting a multifaceted approach to modulating pain and possibly other neurological functions.

Analgesic Properties

Research indicates that N-BCMH exhibits significant analgesic activity. In studies involving animal models, it has been shown to reduce pain responses comparable to established opioid analgesics. The effectiveness of N-BCMH in pain management highlights its potential as a therapeutic agent in treating chronic pain conditions .

Antimicrobial and Anticancer Properties

Beyond analgesia, N-BCMH has been investigated for antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. These findings warrant further exploration into its applications in infectious disease treatment and oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-BCMH, a comparison with similar compounds is essential. Below is a summary table highlighting key features:

Compound NameStructure TypePrimary ActivityNotable Features
N-Butyryl-N'-benzyl-2-methylpiperazinePiperazine DerivativeAnalgesicLacks cinnamyl group
N-Butyryl-N'-phenethyl-2-methylpiperazinePiperazine DerivativeAntimicrobialEnhanced antimicrobial properties
N-Butyryl-N'-allyl-2-methylpiperazinePiperazine DerivativePotentially AnticancerDifferent alkene substituent
N-Butyryl-N'-cinnamyl-2-methylpiperazine Piperazine Derivative Analgesic, Antimicrobial Unique cinnamyl group enhances activity

Case Studies

  • Analgesic Efficacy Study : A study conducted on rodents demonstrated that N-BCMH significantly reduced pain response in acute pain models compared to control groups. The results indicated an effective dose-response relationship, suggesting potential for clinical applications .
  • Antimicrobial Activity Assessment : In vitro tests revealed that N-BCMH exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus. This suggests its viability as an antimicrobial agent, although further testing is required to establish clinical relevance.
  • Cytotoxicity Evaluation : Research involving human cancer cell lines showed that N-BCMH induced apoptosis in certain cancer types without significant toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride and its analogs?

  • Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example:

  • Acylation : React 2-methylpiperazine with butyryl chloride in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base to introduce the butyryl group .
  • Cinnamylation : Introduce the cinnamyl moiety via reductive amination using sodium cyanoborohydride (NaCNBH₃) in ethanol .
  • Purification : Recrystallize the hydrochloride salt from isopropanol to achieve high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and cinnamyl aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight using ESI-MS, with expected [M+H]⁺ peaks corresponding to the molecular formula.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar piperazine-cholinesterase complexes .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 4–8). Monitor stability via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or cholinesterases). Compare binding affinities with known analogs like N-(p-methoxyphenyl)piperazine .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and ligand-receptor dynamics .

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values)?

  • Methodology :

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, CHO) using standardized protocols .
  • Metabolic Stability Testing : Use liver microsomes to identify degradation products that may affect potency .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers assess environmental impact despite limited ecotoxicological data?

  • Methodology :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-nitrophenylhydrazine hydrochloride) to estimate biodegradability and toxicity .
  • QSAR Modeling : Predict bioaccumulation potential using tools like EPI Suite, focusing on logP and molecular weight .

Methodological Considerations

Q. What analytical techniques are critical for impurity profiling?

  • Methodology :

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted cinnamyl chloride) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
  • NMR Spiking : Add reference standards (e.g., 1-(4-hydroxyphenyl)piperazine) to identify unknown peaks .

Q. How to optimize reaction yields for scaled-up synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps .
  • Solvent Optimization : Replace ethanol with THF to enhance intermediate solubility .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride
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N-Butyryl-N'-cinnamyl-2-methylpiperazine hydrochloride

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